molecular formula C13H8FN3O2S B2469826 1-(4-fluorophenyl)-5-nitro-1H-1,3-benzodiazole-2-thiol CAS No. 731003-61-5

1-(4-fluorophenyl)-5-nitro-1H-1,3-benzodiazole-2-thiol

Cat. No. B2469826
CAS RN: 731003-61-5
M. Wt: 289.28
InChI Key: RAPULFCSUNZDDB-UHFFFAOYSA-N
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Description

The compound “1-(4-fluorophenyl)-5-nitro-1H-1,3-benzodiazole-2-thiol” is a complex organic molecule. It contains a fluorophenyl group, a nitro group, a benzodiazole group, and a thiol group . These types of compounds are often used in the synthesis of pharmaceuticals .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as scanning electron microscopy, infrared spectroscopy, gas chromatography-mass spectrometry, nuclear magnetic resonance, thermal gravimetric analysis, differential scanning calorimetry, Raman microspectroscopy, UV-Vis absorption spectroscopy, single crystal X-ray diffraction (XRD) and Hirshfeld surface (HS) analysis .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, base-catalyzed alkylation of 5-(4-fluorophenyl)-2,4-dihydro-1,2,4-triazole-3-thione with propargyl bromide in the presence of triethylamine as a catalyst selectively produced the thiopropargylated 1,2,4-triazole .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the molecular weight, chemical formula, and InChI Key of 4-Fluorobenzylamine have been determined .

Mechanism of Action

The mechanism of action for similar compounds often involves interactions with various receptors such as D2-like dopaminergic, serotoninergic and other receptors .

Safety and Hazards

Safety data sheets for similar compounds indicate that they can be hazardous. They may be toxic if swallowed, in contact with skin, or if inhaled. They may cause skin and eye irritation, and may be corrosive to metals .

Future Directions

Future research directions could involve the synthesis of new derivatives of similar compounds, studying their biological activity, and developing them into safe and effective therapeutic agents .

properties

IUPAC Name

3-(4-fluorophenyl)-6-nitro-1H-benzimidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3O2S/c14-8-1-3-9(4-2-8)16-12-6-5-10(17(18)19)7-11(12)15-13(16)20/h1-7H,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPULFCSUNZDDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=C(C=C3)[N+](=O)[O-])NC2=S)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-5-nitro-1H-benzimidazole-2-thiol

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